3-Chloro-4-pyridineboronic acid
Overview
Description
3-Chloro-4-pyridineboronic acid is an organoboron compound with the molecular formula C5H5BClNO2. It is a derivative of pyridine, where a boronic acid group is attached to the 4-position and a chlorine atom is attached to the 3-position of the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-pyridineboronic acid typically involves the metal-halogen exchange reaction of 3-chloro-4-bromopyridine with a boron reagent. One common method is the reaction of 3-chloro-4-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-pyridineboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl or vinyl halides.
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Nucleophiles (e.g., amines, thiols), appropriate solvents (e.g., ethanol, dimethylformamide).
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
3-Chloro-4-pyridineboronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-4-pyridineboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. The palladium catalyst facilitates the transmetalation of the boronic acid to the aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond. The chlorine atom in the pyridine ring can also participate in substitution reactions, where it is replaced by nucleophiles through a nucleophilic aromatic substitution mechanism .
Comparison with Similar Compounds
3-Pyridineboronic acid: Similar structure but lacks the chlorine atom at the 3-position.
2-Chloropyridine-3-boronic acid: Similar structure but the boronic acid group is attached to the 3-position and the chlorine atom is at the 2-position.
Uniqueness: 3-Chloro-4-pyridineboronic acid is unique due to the presence of both the boronic acid group and the chlorine atom on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions, making it a versatile building block in organic synthesis .
Properties
IUPAC Name |
(3-chloropyridin-4-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIHQPWLAOYTRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397514 | |
Record name | 3-Chloro-4-pyridineboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
458532-98-4 | |
Record name | (3-Chloropyridin-4-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=458532-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-pyridineboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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